molecular formula C18H18N2O3 B4986448 1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione

1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione

Cat. No.: B4986448
M. Wt: 310.3 g/mol
InChI Key: WEBHNVWNYDVDCW-UHFFFAOYSA-N
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Description

This compound belongs to the 2,5-pyrrolidinedione family, characterized by a five-membered lactam ring with two ketone groups. Its structure includes a 2,3-dimethylphenyl substituent at position 1 and a hydroxy(phenyl)amino group at position 2.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-7-6-10-15(13(12)2)19-17(21)11-16(18(19)22)20(23)14-8-4-3-5-9-14/h3-10,16,23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBHNVWNYDVDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)N(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.

  • Anti-inflammatory Activity : The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition reduces the synthesis of prostaglandins, thereby alleviating inflammation-related symptoms.
  • Antioxidant Properties : Studies indicate that the compound possesses antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

In Vitro Studies

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, it demonstrated significant cytotoxic effects on Caco-2 cells (human colorectal adenocarcinoma) with a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001) .

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays:

Enzyme IC50 (µM) Source
Cyclooxygenase (COX)1.1Mouse peritoneal macrophages
Lipoxygenase0.4Rat basophilic leukemia cells
Acetylcholinesterase0.5In vitro assays

These findings suggest that the compound may serve as a lead for developing anti-inflammatory and anticancer agents.

Case Studies

  • Topical Application for Inflammation : A study evaluated the topical application of the compound in mouse models for skin inflammation induced by arachidonic acid. Results indicated a significant reduction in leukotriene levels, suggesting its potential utility in treating inflammatory skin conditions .
  • Anticancer Activity : In a study involving various cancer cell lines, the compound was tested against A549 (lung cancer) and Caco-2 cells. It exhibited selective cytotoxicity towards Caco-2 cells while showing less activity against A549 cells, indicating a possible selective mechanism of action .

Comparison with Similar Compounds

Structural Analogues of 2,5-Pyrrolidinedione Derivatives

The provided evidence highlights multiple 2,5-pyrrolidinedione derivatives with varying aryl and heterocyclic substituents. Key examples include:

Compound Name Substituents (Position 1 and 3) Melting Point (°C) Yield (%) Key Characterization Methods Reference
1-(4-Nitrophenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)-2,5-pyrrolidinedione (2a) 4-Nitrophenyl, triazolylsulfanyl 165–166 80 ¹H/¹³C NMR
1-(3-Nitrophenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)-2,5-pyrrolidinedione (2b) 3-Nitrophenyl, triazolylsulfanyl 171–173 60 ¹H NMR
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)-2,5-pyrrolidinedione (2c) 4-Methoxyphenyl, triazolylsulfanyl 162–163 63 ¹H NMR
1-(2-Methoxyphenyl)-3-(p-tolylamino)-2,5-pyrrolidinedione () 2-Methoxyphenyl, p-tolylamino Not reported Not reported Molecular formula: C₁₈H₁₈N₂O₃

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2a, 2b) increase melting points compared to electron-donating groups (e.g., methoxy in 2c) due to enhanced intermolecular interactions .
  • Synthetic Yields : Derivatives synthesized under catalytic conditions (e.g., Fe₂O₃@SiO₂/In₂O₃) show improved yields (80% for 2a) compared to conventional methods (60–63%) .

Comparison with Urea and Thiourea Derivatives

Compound Name Substituents Yield (%) Key Properties Reference
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) 4-Cyanophenyl, 3,4-dimethylphenyl 82.4 ESI-MS m/z: 266.1 [M+H]⁺
1-(3,4-Dimethylphenyl)-3-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n) 3,4-Dimethylphenyl, thiazolyl-piperazine 75.0 ESI-MS m/z: 422.2 [M+H]⁺
1-(2,5-Dimethylphenyl)-3-[(2-hydroxy-4-propoxyphenyl)methylideneamino]thiourea 2,5-Dimethylphenyl, hydroxy-propoxyphenyl Not reported Not reported

Key Observations :

  • Spectroscopic Data : Mass spectrometry (e.g., ESI-MS) is critical for confirming molecular weights of complex aryl-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of pyrrolidinedione derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, sodium hydroxide or potassium carbonate is often used as a base in nucleophilic substitution reactions, while ethanol or dichloromethane serves as solvents to enhance reaction homogeneity . To improve yields, researchers should optimize reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of acylating agents. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyrrolidinedione core. For instance, the hydroxy(phenyl)amino group will exhibit distinct proton signals in the aromatic region (δ 6.5–7.5 ppm) and a broad peak for the hydroxyl group . Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of stereochemistry and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and carbonyl oxygen, which stabilizes the crystal lattice .

Q. What are the critical purity benchmarks for this compound in pharmacological assays?

  • Methodological Answer : Purity should exceed 95% (validated by HPLC with UV detection at λ = 254 nm). Residual solvents (e.g., ethanol, dichloromethane) must comply with ICH guidelines (<0.5% w/w). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethylphenyl substituent influence the compound’s reactivity and biological activity?

  • Methodological Answer : The dimethylphenyl group introduces steric hindrance, which may reduce nucleophilic attack at the pyrrolidinedione carbonyl group. Computational studies (DFT or molecular docking) can quantify steric parameters (e.g., Tolman cone angles) and electron-withdrawing/donating effects via Hammett constants. Comparative assays with analogs lacking methyl groups can isolate steric/electronic contributions to antimicrobial or enzyme-inhibitory activity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

  • Methodological Answer : Discrepancies may arise from variations in microbial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), or compound solubility. Researchers should:

  • Standardize protocols using CLSI guidelines.
  • Include positive controls (e.g., ciprofloxacin for bacteria).
  • Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency .
  • Assess membrane permeability via logP measurements or PAMPA assays .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Systematic modifications to the hydroxy(phenyl)amino moiety (e.g., replacing phenyl with heteroaromatic rings or introducing electron-withdrawing groups) can enhance target binding. High-throughput screening (HTS) against kinase or protease libraries identifies key pharmacophores. Molecular dynamics simulations predict binding stability to biological targets (e.g., cyclooxygenase or β-lactamase) .

Q. What role do computational methods play in predicting metabolic pathways or toxicity profiles?

  • Methodological Answer : In silico tools (e.g., SwissADME, ProTox-II) predict Phase I/II metabolism sites (e.g., hydroxylation at the phenyl ring or glucuronidation of the hydroxy group). MDCK cell models or hepatocyte assays validate hepatic clearance and cytotoxicity (e.g., CC₅₀ values). Toxicity risks (e.g., mutagenicity via Ames test simulations) should be flagged early in development .

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